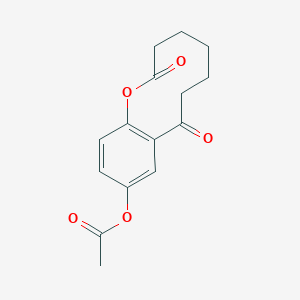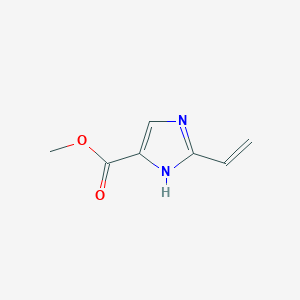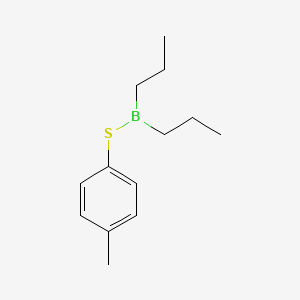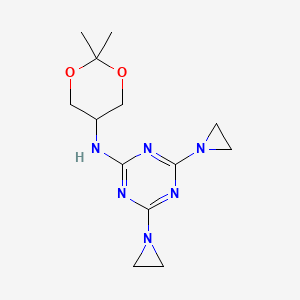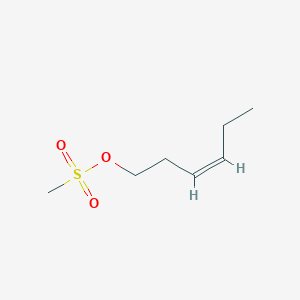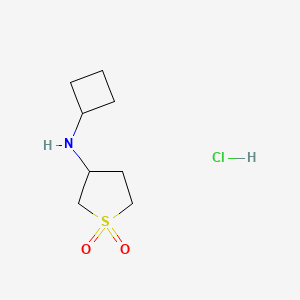
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its unique structure, which includes a cyclobutyl group and a tetrahydrothiophene ring with a dioxo substitution. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride typically involves multiple steps. One common method includes the reaction of cyclobutylamine with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: A simpler analog without the thiophene ring.
Tetrahydrothiophene: Lacks the cyclobutyl and amine groups.
Sulfoxides and Sulfones: Oxidized derivatives of thiophenes.
Uniqueness
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride is unique due to its combination of a cyclobutyl group and a dioxo-substituted thiophene ring. This structure imparts distinctive chemical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
915402-20-9 |
|---|---|
Formule moléculaire |
C8H16ClNO2S |
Poids moléculaire |
225.74 g/mol |
Nom IUPAC |
N-cyclobutyl-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)5-4-8(6-12)9-7-2-1-3-7;/h7-9H,1-6H2;1H |
Clé InChI |
HEQVKOGOCUJZDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2CCS(=O)(=O)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)


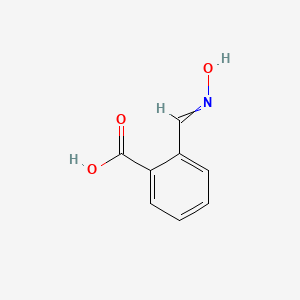
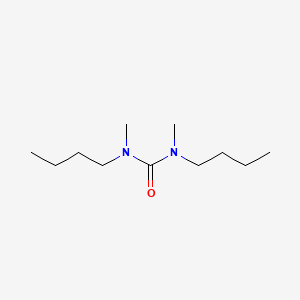
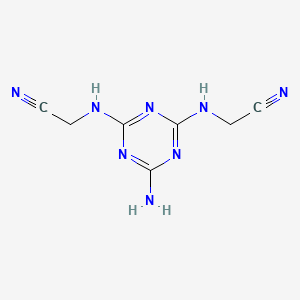
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
